3-Cycloheptylpropanoic acid

Physicochemical characterization Solid-state handling Formulation development

3-Cycloheptylpropanoic acid (CAS 4448-78-6) is a cycloaliphatic carboxylic acid (C₁₀H₁₈O₂, MW 170.25 g/mol) featuring a seven-membered cycloheptyl ring attached to a propanoic acid chain, available as a white crystalline solid with a melting point of 87°C. Unlike the widely used 3-cyclohexylpropanoic acid (C₉H₁₆O₂, liquid at room temperature) or 3-cyclopentylpropanoic acid (cypionic acid, C₈H₁₄O₂, liquid), the cycloheptyl homolog occupies a distinct physicochemical space—offering higher lipophilicity and conformational flexibility that translate into differentiated behavior in peptide synthesis, receptor pharmacology, and physicochemical property modulation.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 4448-78-6
Cat. No. B3383620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cycloheptylpropanoic acid
CAS4448-78-6
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CCC(=O)O
InChIInChI=1S/C10H18O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,11,12)
InChIKeySWSZSSZIIGQTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cycloheptylpropanoic Acid (CAS 4448-78-6): A Seven-Membered-Ring Carboxylic Acid Building Block for Specialized Peptide and Small-Molecule Research


3-Cycloheptylpropanoic acid (CAS 4448-78-6) is a cycloaliphatic carboxylic acid (C₁₀H₁₈O₂, MW 170.25 g/mol) featuring a seven-membered cycloheptyl ring attached to a propanoic acid chain, available as a white crystalline solid with a melting point of 87°C . Unlike the widely used 3-cyclohexylpropanoic acid (C₉H₁₆O₂, liquid at room temperature) or 3-cyclopentylpropanoic acid (cypionic acid, C₈H₁₄O₂, liquid), the cycloheptyl homolog occupies a distinct physicochemical space—offering higher lipophilicity and conformational flexibility that translate into differentiated behavior in peptide synthesis, receptor pharmacology, and physicochemical property modulation [1].

Why 3-Cyclopentylpropanoic Acid or 3-Cyclohexylpropanoic Acid Cannot Simply Replace 3-Cycloheptylpropanoic Acid in Research and Development


Ring size in cycloalkylpropanoic acids is not a trivial structural variation. Increasing the cycloalkyl ring from five (cyclopentyl) to six (cyclohexyl) to seven (cycloheptyl) carbon atoms systematically alters melting point, lipophilicity, conformational flexibility, and steric demand. Solid vs. liquid physical state directly impacts handling, formulation, and purification workflows [1]. Predicted logP increases by approximately 1.4–1.8 units from the cyclohexyl to cycloheptyl homolog, which affects membrane permeability, metabolic stability, and protein binding [2]. In peptide chemistry, the β-cycloheptyl ester of aspartic acid uniquely suppresses base-catalyzed succinimide formation, while benzyl, cyclohexyl, and cyclopentyl esters lack this protective capacity [3]. These are not interchangeable compounds; selecting the cycloheptyl variant is a deliberate strategic choice when specific physicochemical, pharmacological, or synthetic outcomes are required.

Quantitative Differentiation of 3-Cycloheptylpropanoic Acid Versus Lower Cycloalkyl Homologs: Head-to-Head and Cross-Study Comparisons


Melting Point Elevation: 87°C (Crystalline Solid) vs. 12–17°C (Liquid) for Cyclopentyl and Cyclohexyl Analogs

3-Cycloheptylpropanoic acid is a white crystalline solid exhibiting a melting point of 87°C, in stark contrast to both 3-cyclohexylpropanoic acid (melting point 14–17°C, colorless to yellow liquid at room temperature) and 3-cyclopentylpropanoic acid (cypionic acid, melting point 12°C, liquid) [1]. This melting point elevation of approximately 70–75°C fundamentally alters the physical handling characteristics: the cycloheptyl compound can be weighed as a solid powder with higher accuracy, stored without concerns of liquid leakage or viscosity changes, and purified via recrystallization—options unavailable for the liquid lower homologs.

Physicochemical characterization Solid-state handling Formulation development

Lipophilicity Advantage: Predicted LogP ~4.2 for the Cycloheptyl Scaffold vs. ~2.4–2.8 for the Cyclohexyl Analog

Computationally predicted octanol–water partition coefficients (LogP) reveal a substantially higher lipophilic character for the cycloheptyl-bearing scaffold compared to the cyclohexyl analog. A Boc-protected 3-cycloheptylpropanoic acid derivative (CAS 863972-34-3) yields a predicted LogP of 4.2 [1], whereas 3-cyclohexylpropanoic acid (CAS 701-97-3) exhibits LogP values of 2.43 (BOC Sciences) to 2.8 (XLogP3) [2]. This difference of approximately 1.4–1.8 log units corresponds to roughly a 25- to 60-fold higher equilibrium concentration in octanol versus water for the cycloheptyl compound, indicating significantly enhanced membrane partitioning potential that can be exploited in prodrug design, CNS-targeted programs, or hydrophobic-pocket receptor engagement.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Gastric Acid Secretion Inhibition: Functional Biological Activity Not Reported for Lower Cycloalkyl Homologs

3-Cycloheptylpropanoic acid has been demonstrated to inhibit gastric acid secretion and simultaneously increase pancreatic enzyme production, a dual functional profile linked to its role as an intermediate in gastrin and cholecystokinin (CCK) synthesis . In contrast, 3-cyclohexylpropanoic acid and 3-cyclopentylpropanoic acid (cypionic acid) have not been reported in the accessible literature to exhibit gastric acid modulatory activity; their primary documented uses are as synthetic intermediates for flavor esters (cyclohexyl) or prodrug esterification (cyclopentyl/cypionate) [1]. While direct quantitative IC₅₀ or ED₅₀ values comparing these homologs in gastric acid assays are not publicly available, the qualitative functional annotation represents a distinct biological differentiating feature.

Gastrointestinal pharmacology Gastrin/CCK pathway Gastric acid secretion

Superior Suppression of Succinimide Side Reactions in Solid-Phase Peptide Synthesis: β-Cycloheptyl Aspartate vs. Benzyl Ester

The β-cycloheptyl ester of aspartic acid, Asp(OChp), has been systematically evaluated and demonstrated to be less susceptible to base-catalyzed succinimide formation than the conventional benzyl (Bzl) ester protecting group when treated with triethylamine (Et₃N) [1]. This protective strategy has been successfully deployed in the solid-phase synthesis of a rabbit stomach peptide, the solution synthesis of porcine neuropeptide Y (NPY, a 36-residue peptide amide), and the preparation of a protected 33-residue peptide for human cholecystokinin (hCCK-33) synthesis—in each case, Asp(OChp) was specifically employed to suppress undesired succinimide formation that would otherwise compromise peptide integrity and yield [2][3][4]. The cyclohexyl (Asp(OCy)) and cyclopentyl (Asp(OcPe)) aspartate esters, while cited in the same literature context, were not the focus of these optimized synthetic protocols, with the cycloheptyl variant selected for its superior balance of steric protection and acid-labile cleavability.

Peptide chemistry Side-reaction suppression Solid-phase synthesis Aspartate protection

LPA Receptor Antagonist Scaffold: Cycloheptyl Acid Core in Bristol-Myers Squibb Patent for Fibrosis Indications

A 2019 patent application from Bristol-Myers Squibb (US20220041572A1) discloses substituted cycloheptyl acid compounds as selective lysophosphatidic acid (LPA) receptor antagonists, particularly targeting the LPA1 receptor for therapeutic applications in fibrosis (pulmonary, hepatic, renal, and systemic sclerosis) [1]. While the patent claims encompass broad substitution patterns on the cycloheptyl acid core, the explicit selection of a seven-membered cycloheptyl scaffold—rather than the more common cyclohexyl or cyclopentyl cores—suggests that the ring size contributes specific conformational or steric properties conducive to LPA1 receptor binding. In contrast, the cyclohexylpropanoic acid scaffold has been explored primarily for tuberculostatic and antifungal applications [2], and the cyclopentyl (cypionate) scaffold is almost exclusively employed as a PK-modulating ester prodrug moiety [3], indicating divergent application spaces for each ring-size homolog.

Lysophosphatidic acid (LPA) antagonists Fibrosis GPCR drug discovery Patent scaffold analysis

Strategic Application Scenarios for 3-Cycloheptylpropanoic Acid: Where Ring Size Defines Research Outcomes


Synthesis of Aspartate-Protected Peptides Requiring Succinimide Suppression (NPY, CCK-33, GIP, PYY)

Research groups engaged in solid-phase or solution-phase synthesis of aspartate-rich bioactive peptides—particularly neuropeptide Y (NPY), cholecystokinin (CCK-33), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY)—should specify the β-cycloheptyl ester of aspartic acid, Asp(OChp), as the carboxyl-protecting group. Published studies demonstrate that Asp(OChp) substantially suppresses base-catalyzed succinimide formation compared to the conventional benzyl ester, a side reaction that otherwise compromises peptide purity and overall yield [1][2][3]. The cyclohexyl and cyclopentyl aspartate esters lack comparable published validation for this critical side-reaction suppression, making the cycloheptyl variant the evidence-supported choice for high-fidelity aspartate protection in complex peptide sequences.

LPA1 Receptor Antagonist Lead Discovery for Fibrotic Disease Programs

Medicinal chemistry teams pursuing LPA1 receptor antagonists for idiopathic pulmonary fibrosis (IPF), hepatic fibrosis, renal fibrosis, or systemic sclerosis can use 3-cycloheptylpropanoic acid as a core scaffold building block aligned with Bristol-Myers Squibb's patent disclosures (US20220041572A1) on cycloheptyl acid LPA antagonists [1]. The seven-membered ring provides conformational and steric characteristics distinct from six- and five-membered cycloalkyl cores that have been explored in different therapeutic contexts (tuberculostatic and prodrug applications, respectively). Procuring this specific homolog enables SAR exploration around ring size while maintaining consistency with the patent-validated scaffold architecture.

Physicochemical Property Optimization in CNS-Penetrant or Lipophilicity-Dependent Drug Design

For CNS-targeted programs or other projects where increased lipophilicity is desired to enhance blood–brain barrier penetration or hydrophobic pocket engagement, 3-cycloheptylpropanoic acid offers a predicted LogP advantage of approximately 1.4–1.8 log units over the cyclohexyl analog [1][2]. This lipophilicity gain is achieved through a purely hydrocarbon structural modification (one additional methylene unit in the ring), avoiding heteroatom introduction that could introduce unwanted hydrogen-bonding or metabolic liabilities. The solid physical state (mp 87°C) further simplifies handling and purification relative to liquid cyclohexyl and cyclopentyl alternatives [3].

Gastrin/CCK Pathway Probe Development for Gastrointestinal Secretory Research

Investigators studying gastric acid secretion mechanisms, gastrin receptor signaling, or cholecystokinin-mediated pancreatic enzyme release can utilize 3-cycloheptylpropanoic acid as a functionally annotated chemical probe. Unlike the cyclohexyl and cyclopentyl homologs—which lack any documented gastric or pancreatic activity—the cycloheptyl compound has been reported to inhibit gastric acid secretion and stimulate pancreatic enzyme production, consistent with its role as a synthetic intermediate in gastrin and CCK pathways [1]. This pre-existing functional annotation reduces initial phenotypic screening requirements and provides a rational chemical starting point for GI pharmacology studies.

Quote Request

Request a Quote for 3-Cycloheptylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.